CB2 Receptor Affinity and Selectivity Profile Relative to CB1: Quantitative Binding Data for 2-(4-Methoxy-3,5-dimethylphenyl)azepane
2-(4-Methoxy-3,5-dimethylphenyl)azepane (MDA-19) demonstrates preferential binding affinity for the peripheral cannabinoid receptor CB2 over the central CB1 receptor. In human receptor assays using [3H]CP-55940 displacement, the compound exhibited a Ki of 43.3 ± 10.3 nM at CB2 compared to 162.4 ± 7.6 nM at CB1, yielding approximately 3.75-fold selectivity for CB2 [1]. This selectivity is further amplified in rodent receptors, with rat CB2 Ki = 16.3 ± 2.1 nM versus rat CB1 Ki = 1130 ± 574 nM, representing approximately 69-fold CB2 preference . In functional activation assays measuring cAMP inhibition, the compound exhibited an EC50 of 63.4 nM at human CB2 compared to 867 nM at human CB1, yielding a 14-fold functional selectivity window . For comparative context, the structurally related azepane synthetic cannabinoid AM1248 (azepane isomer) exhibits Ki values of 11.9 nM at CB1 and 4.8 nM at CB2, representing only approximately 2.5-fold selectivity .
| Evidence Dimension | CB2 vs CB1 receptor binding affinity (human) |
|---|---|
| Target Compound Data | hCB2 Ki = 43.3 ± 10.3 nM; hCB1 Ki = 162.4 ± 7.6 nM |
| Comparator Or Baseline | AM1248 azepane isomer: hCB1 Ki = 11.9 nM; hCB2 Ki = 4.8 nM |
| Quantified Difference | MDA-19: 3.75-fold CB2 selectivity; AM1248: ~2.5-fold CB2 selectivity |
| Conditions | Displacement of [3H]CP-55940 in HEK293 cells expressing recombinant human receptors |
Why This Matters
The moderate CB2 selectivity of MDA-19 (3.75-fold human, 69-fold rat) distinguishes it from both highly CB2-selective tool compounds and non-selective dual agonists, making it a valuable comparator for SAR studies investigating the therapeutic window between peripheral anti-nociceptive effects and central psychoactive liability.
- [1] Xu P, et al. Pharmacological characterization of a novel cannabinoid ligand, MDA19, for treatment of neuropathic pain. Anesthesia and Analgesia. 2010;111(1):99-109. View Source
